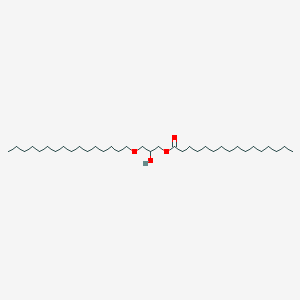
1-O-Hexadecyl-3-O-hexadecanoylglycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-Hexadecyl-3-O-hexadecanoylglycerol, also known as this compound, is a useful research compound. Its molecular formula is C35H70O4 and its molecular weight is 554.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1-O-Hexadecyl-3-O-hexadecanoylglycerol is a glycerol derivative that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is particularly relevant in the areas of biochemistry, pharmacology, and materials science. Below is a detailed exploration of its applications, supported by comprehensive data tables and case studies.
Key Properties
- Molecular Formula : C₃₃H₆₆O₃
- Molecular Weight : 510.8 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Drug Delivery Systems
This compound has been investigated for its potential as a drug delivery vehicle. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Case Study: Anticancer Drug Delivery
A study demonstrated the efficacy of this compound in delivering paclitaxel, an anticancer drug. The compound formed nanoparticles that improved the drug's stability and release profile, leading to enhanced therapeutic effects in cancer cell lines compared to conventional delivery methods .
Cosmetic Formulations
Due to its emollient properties, this compound is utilized in cosmetic formulations. It acts as a skin-conditioning agent, providing hydration and improving skin texture.
Data Table: Cosmetic Applications
| Product Type | Functionality | Concentration (%) |
|---|---|---|
| Moisturizers | Emollient, skin conditioning | 2 - 5 |
| Sunscreens | Stabilizer for UV filters | 1 - 3 |
| Anti-aging creams | Enhances skin elasticity | 0.5 - 2 |
Food Industry
In the food sector, this compound can serve as an emulsifier or stabilizer in various formulations. Its ability to improve texture and mouthfeel makes it a candidate for use in dairy products and dressings.
Case Study: Emulsification in Salad Dressings
Research indicated that incorporating this compound into salad dressings significantly improved emulsion stability and shelf life compared to traditional emulsifiers .
Biomedical Research
The compound has been explored for its potential role in biomedical research, particularly in studying lipid metabolism and cell membrane dynamics.
Case Study: Lipid Metabolism Studies
A recent study utilized this compound to investigate its effects on lipid metabolism in human hepatocytes. The results suggested that the compound modulates lipid droplet formation, indicating potential implications for metabolic disorders .
Discussion
The diverse applications of this compound highlight its versatility across multiple fields. Its unique chemical properties facilitate advancements in drug delivery systems, cosmetic formulations, food technology, and biomedical research.
Propiedades
Número CAS |
17810-56-9 |
|---|---|
Fórmula molecular |
C35H70O4 |
Peso molecular |
554.9 g/mol |
Nombre IUPAC |
(3-hexadecoxy-2-hydroxypropyl) hexadecanoate |
InChI |
InChI=1S/C35H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38-32-34(36)33-39-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34,36H,3-33H2,1-2H3 |
Clave InChI |
NINHZDDYUBJLFZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCCCCCC)O |
Sinónimos |
1-16C-3-16COOH-glycerol 1-O-hexadecyl-3-O-hexadecanoylglycerol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















